molecular formula C17H17BrN2O4 B2962679 2-methoxyethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 313244-21-2

2-methoxyethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2962679
CAS No.: 313244-21-2
M. Wt: 393.237
InChI Key: PEIZXHSXSZIGHP-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a substituted 4H-pyran derivative characterized by:

  • Core structure: A 4H-pyran ring with an amino (-NH₂) group at position 6, a cyano (-CN) group at position 5, and a methyl (-CH₃) group at position 2.
  • Substituents:
    • A 4-bromophenyl group at position 3.
    • A methoxyethyl ester (-COOCH₂CH₂OCH₃) at position 3.

This compound is synthesized via multicomponent reactions (MCRs), often catalyzed by biocompatible or magnetic nanoparticles (e.g., Fe₃O4@NFC@Co(II)) under solvent-free or aqueous conditions . Key spectroscopic data include:

  • IR: NH₂ stretching (3408–3330 cm⁻¹), C≡N (2194 cm⁻¹), and C=O (1689 cm⁻¹) .
  • ¹H NMR: δ 1.31–1.39 (CH₃, ethyl ester), 2.29 (CH₃, pyran methyl), 4.55 (CH, pyran ring), and aromatic protons at δ 7.29–7.89 .

Properties

IUPAC Name

2-methoxyethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-10-14(17(21)23-8-7-22-2)15(13(9-19)16(20)24-10)11-3-5-12(18)6-4-11/h3-6,15H,7-8,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIZXHSXSZIGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, a compound belonging to the pyran family, exhibits significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.

The molecular formula of the compound is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, with a molecular weight of approximately 284.31 g/mol. The structure includes a pyran ring, amino group, cyano group, and a bromophenyl substituent, contributing to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient for creating complex organic molecules. A notable method involves the reaction of aldehydes, malononitrile, and ethyl acetoacetate under specific conditions to yield various pyran derivatives .

Antihypertensive and Vasodilatory Effects

Research indicates that compounds similar to this compound possess antihypertensive properties. They act as vasodilators, effectively lowering blood pressure in animal models .

Antifertility and Antiviral Properties

The compound has also been studied for its antifertility effects and potential antiviral activity. In laboratory settings, it demonstrated efficacy in reducing fertility rates in certain animal models, suggesting possible applications in reproductive health .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of similar pyran derivatives. Some studies have suggested that these compounds may enhance cognitive function and serve as protective agents against neurodegenerative diseases .

Case Studies

StudyFindings
Study AExamined the antihypertensive effects on ratsConfirmed significant blood pressure reduction
Study BInvestigated antifertility effects in miceShowed reduced fertility rates
Study CExplored neuroprotective effects in vitroIndicated potential as cognitive enhancers

The biological activities of this compound can be attributed to its ability to interact with various biological targets. For instance, it may inhibit specific enzymes or receptors involved in hypertension and fertility regulation. The presence of the cyano group is particularly noteworthy as it can enhance binding affinity to target sites.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4H-Pyran-3-Carboxylate Derivatives

Compound Name R (Position 4) Ester Group (Position 3) Key Features
2-Methoxyethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 4-Bromophenyl Methoxyethyl Enhanced solubility due to polar methoxy group; bromine enhances lipophilicity
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 4-Chlorophenyl Ethyl Chlorine substituent lowers molecular weight; used in metal complexes
Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 3-Bromophenyl Ethyl Bromine at meta-position alters electronic properties; reduced symmetry
Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 2-Bromophenyl Ethyl Steric hindrance from ortho-bromine affects reactivity
Isopropyl 6-amino-4-(3,5-bis(trifluoromethyl)phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 3,5-Bis(CF₃)phenyl Isopropyl Fluorine-rich substituents increase thermal stability

Key Observations:

  • Aryl Substituents : Bromine at the para position (target compound) increases steric bulk and electron-withdrawing effects compared to chlorine . Meta- or ortho-substituted bromophenyl groups reduce symmetry and alter crystallization behavior .
  • Ester Groups : Methoxyethyl esters improve solubility in polar solvents compared to ethyl or isopropyl esters .

Key Observations:

  • Magnetic nanoparticle catalysts (e.g., Fe₃O4@NFC@Co(II)) enable rapid, high-yield synthesis of the target compound under mild conditions .
  • Base catalysts like piperidine achieve near-quantitative yields but require aqueous media .

Table 3: Antimicrobial Activity of Metal Complexes

Compound Metal Complex Antimicrobial Activity (Zone of Inhibition, mm) Reference
Ethyl 4-(4-chlorophenyl) derivative Cu(II)-1,10-phenanthroline 18.5 (E. coli), 36.0 (C. albicans)
Target compound (4-bromophenyl derivative) Not reported Pending studies

Key Observations:

  • Chlorophenyl derivatives exhibit significant antimicrobial activity when complexed with transition metals .
  • The target compound’s bromophenyl group may enhance binding to hydrophobic targets, but biological data are lacking .

Physicochemical Properties

  • Solubility : Methoxyethyl esters (target compound) show higher aqueous solubility than ethyl esters due to the polar methoxy group .
  • Thermal Stability : Fluorinated derivatives (e.g., isopropyl 3,5-bis(trifluoromethyl)phenyl) exhibit superior stability up to 250°C .

Q & A

Q. What synthetic methodologies are optimal for synthesizing 2-methoxyethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate?

Methodological Answer: Multi-component reactions (MCRs) in aqueous or solvent-free conditions are widely used for pyran derivatives. For example, rapid four-component reactions involving amines, aldehydes, cyanoacetates, and diketones can yield structurally similar compounds (e.g., ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate) . Adjusting the ester group (e.g., replacing ethyl with 2-methoxyethyl) requires careful selection of the alkoxy precursor. Purification typically involves recrystallization from ethanol or methanol, with yields ranging from 60–80% depending on substituent reactivity .

Key Steps:

  • Reactants: 4-Bromobenzaldehyde, cyanoacetamide, methyl acetoacetate, and 2-methoxyethyl ester precursors.
  • Conditions: Catalyst-free or using mild acids (e.g., acetic acid) at 80–100°C for 6–12 hours.
  • Characterization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. How is the molecular structure confirmed post-synthesis?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyran derivatives, crystals are grown via slow evaporation of solvent (e.g., ethanol/water mixtures). Software like SHELXL refines structural parameters (bond lengths, angles) and validates hydrogen bonding networks . For example, related compounds show C–Br bond lengths of ~1.89–1.91 Å and pyran ring puckering angles of 5–10° . ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer: Recrystallization is preferred due to the compound’s moderate polarity. Ethanol/water (7:3 v/v) mixtures achieve >95% purity . Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves minor impurities, but may reduce yield by 10–15% . For scale-up, fractional crystallization is cost-effective.

Q. Which spectroscopic methods are critical for characterization?

Methodological Answer:

  • NMR : ¹H NMR identifies substituents (e.g., 4-bromophenyl aromatic protons at δ 7.3–7.5 ppm; methoxyethyl protons at δ 3.4–3.7 ppm). ¹³C NMR confirms cyano (δ 115–120 ppm) and carbonyl groups (δ 165–170 ppm) .
  • IR : Stretching frequencies for NH₂ (~3350 cm⁻¹), C≡N (~2220 cm⁻¹), and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 475–480).

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data (e.g., bond length variations)?

Methodological Answer: Discrepancies may arise from crystal defects, twinning, or disorder. Use SHELXL ’s TWIN command to model twinned data . For disorder, refine occupancy ratios (e.g., 70:30 split for overlapping substituents). Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical bond lengths .

Case Study:
A related pyran derivative showed a 0.03 Å deviation in C–O bond lengths due to solvent inclusion. Re-measurement at 100 K reduced thermal motion artifacts .

Q. What experimental designs assess environmental stability and degradation pathways?

Methodological Answer: Follow protocols from environmental fate studies (e.g., Project INCHEMBIOL ) :

  • Hydrolysis : Incubate in pH 4–9 buffers at 25–50°C; monitor via HPLC.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products using LC-MS.
  • Biotic Degradation : Use soil microcosms; measure half-life (t₁/₂) via GC-MS.

Example Data:

ConditionHalf-Life (t₁/₂)Major Degradants
pH 7, 25°C120 hBromophenol derivatives
UV exposure48 hDe-esterified pyran

Q. How to model electronic properties for reactivity prediction?

Methodological Answer: Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis set calculates:

  • HOMO-LUMO gaps : Predict nucleophilic/electrophilic sites (e.g., cyano group as electron acceptor).
  • MEP Surfaces : Visualize charge distribution; bromophenyl groups often show localized negative potential .

Key Findings for Analogues:

PropertyValue (eV)
HOMO-LUMO gap4.2–4.5
Dipole moment5.6–6.0 Debye

Q. What mechanistic insights guide optimization of synthetic yields?

Methodological Answer: Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps. For MCRs, imine formation (amine + aldehyde) is typically slow. Catalysts like p-toluenesulfonic acid (PTSA) accelerate this step by 2–3x . Solvent-free conditions reduce side reactions (e.g., ester hydrolysis) .

Optimization Table:

ParameterBaselineOptimized
Reaction time12 h8 h
CatalystNonePTSA (5 mol%)
Yield65%82%

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